molecular formula C13H14F4N2O3S B6315424 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate;  98% CAS No. 2407989-85-7

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%

Cat. No. B6315424
M. Wt: 354.32 g/mol
InChI Key: RURVFJMRQDXKCP-UHFFFAOYSA-M
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Description

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate (BMI-TFES) is an ionic liquid (IL) that has been widely studied due to its unique properties such as low volatility, high thermal stability, and non-flammability. BMI-TFES has been studied for its potential applications in various scientific research fields, ranging from organic synthesis to biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate involves the reaction of 1-methylimidazole with benzyl chloride to form 1-benzyl-1-methylimidazole, which is then reacted with tetrafluoroethanesulfonic acid to form the final product.

Starting Materials
1-methylimidazole, benzyl chloride, tetrafluoroethanesulfonic acid

Reaction
1. 1-methylimidazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 1-benzyl-1-methylimidazole., 2. The resulting 1-benzyl-1-methylimidazole is then reacted with tetrafluoroethanesulfonic acid in the presence of a solvent such as acetonitrile to form 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate., 3. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final product in 98% purity.

Mechanism Of Action

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic liquid, which means it is composed of cations and anions. The cation of 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is 1-benzyl-3-methylimidazole, and the anion is 1,1,2,2-tetrafluoroethanesulfonic acid. The cation and anion interact with each other to form strong hydrogen bonds, which give 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% its unique properties such as low volatility and high thermal stability.

Biochemical And Physiological Effects

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used to treat fungal infections. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential use in drug delivery, as it has been shown to increase the solubility of certain drugs.

Advantages And Limitations For Lab Experiments

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has several advantages for lab experiments. It is non-flammable and has a low volatility, which makes it safer to use in the lab. Additionally, it has a high thermal stability, which makes it suitable for use in high-temperature experiments. However, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% also has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, it is not as widely available as other ionic liquids, which can make obtaining it difficult.

Future Directions

There are several potential future directions for 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%. It has been studied for its potential use in drug delivery, bioseparation, and biocatalysis, and further research could lead to the development of novel applications. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% could be used as a medium for electrochemical reactions, which could lead to the development of new electrochemical processes. Finally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% could be used as a solvent for organic synthesis, which could lead to the development of more efficient and cost-effective synthetic methods.

Scientific Research Applications

1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential applications in various scientific research fields. It has been used as a solvent for organic synthesis, as a medium for electrochemical reactions, and as a catalyst for biochemical reactions. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential use in drug delivery, bioseparation, and biocatalysis.

properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.C2H2F4O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5,6)10(7,8)9/h2-8,10H,9H2,1H3;1H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVFJMRQDXKCP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(C(F)(F)S(=O)(=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate

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